Dexloxiglumide
Overview
Description
Dexloxiglumide is a selective cholecystokinin type A (CCKA) receptor antagonist . It is currently in phase III testing by Rottapharm in Europe only, as U.S. trials have been discontinued . As the D-isomer of loxiglumide, it retains all pharmacological properties of loxiglumide but is more potent .
Synthesis Analysis
Dexloxiglumide is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of dexloxiglumide to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid .
Molecular Structure Analysis
The molecular formula of Dexloxiglumide is C21H30Cl2N2O5 . Its average mass is 461.379 Da and its monoisotopic mass is 460.153168 Da .
Chemical Reactions Analysis
Dexloxiglumide is metabolized by Cytochrome P450 (CYP) 3A4/5 and CYP2C9 to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid . These two major metabolites account for up to 50% of dexloxiglumide elimination .
Physical And Chemical Properties Analysis
Dexloxiglumide has a molecular weight of 461.4 g/mol . It has a moderate to low volume of distribution in humans . The plasma protein binding of dexloxiglumide is 94-98% .
Scientific Research Applications
Gastrointestinal Disorders
Dexloxiglumide has been identified as a promising candidate for treating conditions where CCK1 receptor activity plays a crucial role, such as irritable bowel syndrome (IBS), functional dyspepsia, constipation, and disorders affecting gastric emptying and lower esophageal sphincter (LES) function. Its efficacy stems from its receptor-mediated actions, which have been validated in multiple in vitro and in vivo pharmacological systems. Clinical and preclinical studies suggest dexloxiglumide effectively inhibits gallbladder contraction, improves LES function, accelerates gastric emptying, and accelerates colonic transit. These effects significantly decrease symptoms in patients with IBS and functional dyspepsia, positioning dexloxiglumide as a potential treatment for constipation-predominant IBS and other related gastrointestinal disorders Varga, 2002.
Pharmacokinetics and Drug Interactions
Studies focusing on the pharmacokinetic profile of dexloxiglumide reveal it is rapidly and extensively absorbed following oral administration with predictable pharmacokinetics, indicating a linear and time-independent profile within the dose range studied. Its interaction with human cytochromes P450 suggests a minimal impact on metabolic pathways involving other drugs, making it a candidate with a low risk for clinically relevant drug-drug interactions. This aspect is crucial for its consideration in complex therapeutic regimens, especially in patients with multiple conditions requiring concurrent medication Persiani et al., 2006.
Therapeutic Efficacy and Safety
Further insights into dexloxiglumide's therapeutic efficacy and safety are provided through its effects on oral contraceptives pharmacokinetics and studies involving azole antifungals like ketoconazole and fluconazole. These studies affirm dexloxiglumide's compatibility and safety profile when used concomitantly with other medications, highlighting its suitability for a broader patient demographic Roy et al., 2005; Jakate et al., 2005.
Safety And Hazards
properties
IUPAC Name |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152604 | |
Record name | Dexloxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension. | |
Record name | Dexloxiglumide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dexloxiglumide | |
CAS RN |
119817-90-2 | |
Record name | Dexloxiglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119817-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexloxiglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexloxiglumide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexloxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXLOXIGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.